molecular formula C18H34ClN2O8PS B1669178 Clindamycinphosphat CAS No. 24729-96-2

Clindamycinphosphat

Katalognummer: B1669178
CAS-Nummer: 24729-96-2
Molekulargewicht: 505.0 g/mol
InChI-Schlüssel: UFUVLHLTWXBHGZ-KUWMELJBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clindamycin phosphate is a water-soluble ester of clindamycin, a semi-synthetic derivative of lincomycin. It is primarily used as an antibiotic to treat a variety of bacterial infections. Clindamycin phosphate is often preferred for its ability to be rapidly converted to active clindamycin in the body, making it effective against anaerobic bacteria and certain protozoans .

Wissenschaftliche Forschungsanwendungen

Clindamycin phosphate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Clindamycin phosphate primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the formation of peptide bonds and the elongation of the peptide chain .

Mode of Action

Clindamycin phosphate interacts with its target by binding to the 50S ribosomal subunit . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, which is essential for the formation of peptide bonds and the elongation of the peptide chain . As a result, clindamycin phosphate inhibits the early chain elongation process, effectively halting the synthesis of new proteins within the bacterial cell .

Biochemical Pathways

The primary biochemical pathway affected by clindamycin phosphate is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, clindamycin phosphate disrupts the normal function of this pathway, leading to a decrease in the production of new proteins . This disruption can have downstream effects on various cellular processes that rely on these proteins, ultimately inhibiting bacterial growth and proliferation .

Pharmacokinetics

Clindamycin phosphate exhibits rapid and extensive absorption from the gastrointestinal (GI) tract, with a bioavailability of approximately 87% . It is primarily metabolized in the liver and excreted via the bile duct and kidneys . The elimination half-life of clindamycin phosphate varies depending on the patient’s age and health status, ranging from approximately 2.5 hours in children to 4 hours in elderly patients .

Result of Action

The action of clindamycin phosphate leads to a disruption in bacterial protein synthesis, which in turn results in a decrease in the production of new proteins within the bacterial cell . This disruption can lead to changes in the cell wall surface, decreasing the adherence of bacteria to host cells and increasing the intracellular killing of organisms . As a result, clindamycin phosphate effectively inhibits bacterial growth and proliferation .

Action Environment

The action, efficacy, and stability of clindamycin phosphate can be influenced by various environmental factors. For example, the presence of certain solvents can lead to the formation of different solid-state forms of clindamycin phosphate, which can have different moisture stabilities . Additionally, the temperature and relative humidity can affect the thermal stability of clindamycin phosphate and its transformation between different forms .

Biochemische Analyse

Biochemical Properties

Clindamycin phosphate is involved in biochemical reactions as it is rapidly converted in vivo to the parent drug, clindamycin, by phosphatase ester hydrolysis . This conversion allows clindamycin phosphate to interact with various enzymes and proteins, including those involved in bacterial protein synthesis. The nature of these interactions typically involves the binding of clindamycin to the 50S subunit of the bacterial ribosome, thereby inhibiting the synthesis of proteins .

Cellular Effects

Clindamycin phosphate affects various types of cells and cellular processes. It influences cell function by inhibiting bacterial protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . This inhibition can lead to the death of the bacteria, thereby treating the infection .

Molecular Mechanism

The mechanism of action of Clindamycin phosphate involves its conversion to clindamycin, which then binds to the 50S subunit of the bacterial ribosome . This binding interaction inhibits the peptidyl transferase step of protein synthesis, preventing the addition of new amino acids to the growing peptide chain . This inhibition of protein synthesis can lead to changes in gene expression and cellular function .

Metabolic Pathways

Clindamycin phosphate is involved in metabolic pathways through its conversion to clindamycin by phosphatase ester hydrolysis This process involves enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Clindamycin phosphate is synthesized through the phosphorylation of clindamycin. The process involves the reaction of clindamycin with phosphoric acid or its derivatives under controlled conditions. One common method includes dissolving clindamycin in pyridine and acetic acid, followed by the addition of zinc to facilitate the phosphorylation reaction .

Industrial Production Methods: In industrial settings, clindamycin phosphate is produced using large-scale chemical reactors. The process involves the careful control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified through crystallization and filtration techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Clindamycin phosphate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The primary product of hydrolysis is clindamycin, which retains the antibiotic properties of the parent compound. Oxidation and substitution reactions yield various derivatives that may have different pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Clindamycin phosphate is unique due to its rapid conversion to active clindamycin in the body, making it highly effective for both systemic and topical applications. Its ability to penetrate tissues and its effectiveness against anaerobic bacteria and certain protozoans set it apart from other antibiotics .

Biologische Aktivität

Clindamycin phosphate is an antibiotic that is primarily used for its effectiveness against a variety of bacterial infections, particularly those caused by anaerobic bacteria and certain gram-positive organisms. This article provides a comprehensive overview of the biological activity of clindamycin phosphate, including its mechanism of action, pharmacokinetics, clinical studies, and potential side effects.

Clindamycin phosphate is a prodrug that is rapidly converted to its active form, clindamycin, through hydrolysis in vivo. The active clindamycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This mechanism can be either bacteriostatic or bactericidal depending on the concentration of the drug and the type of organism being targeted .

Pharmacokinetics

The pharmacokinetics of clindamycin phosphate reveal important insights into its absorption, distribution, metabolism, and elimination:

  • Absorption : Clindamycin phosphate is administered via intramuscular or intravenous routes. After administration, peak serum levels of active clindamycin are reached within 1 to 3 hours .
  • Distribution : The drug distributes well in body tissues but has limited penetration into the cerebrospinal fluid.
  • Metabolism : Clindamycin undergoes hepatic metabolism primarily via CYP3A4 and CYP3A5 pathways .
  • Elimination : The elimination half-life of active clindamycin is approximately 3 hours in adults and 2.5 hours in children. In patients with renal impairment, this half-life may be slightly prolonged .

Acne Vulgaris Treatment

Clindamycin phosphate is widely used in dermatology for the treatment of acne vulgaris. Several clinical studies have demonstrated its efficacy:

  • Topical Application Efficacy : A randomized controlled trial involving 358 patients compared the effects of topical clindamycin phosphate (1%) with a hydroalcoholic vehicle over eight weeks. Results showed significant reductions in pustule and papule counts in patients treated with clindamycin compared to placebo .
  • Combination Therapy : Another study assessed the efficacy of combining clindamycin phosphate with adapalene gel (0.1%). The combination resulted in a significantly greater reduction in total acne lesions compared to clindamycin alone .
  • Comparative Study with Oral Tetracycline : A study comparing topical clindamycin phosphate with oral tetracycline found no significant differences in efficacy between the two treatments for moderate acne, suggesting that topical clindamycin is a viable alternative .

Adverse Effects

While generally well tolerated, clindamycin phosphate can cause side effects:

  • Gastrointestinal Issues : Diarrhea was reported in some patients; however, only a few cases were deemed treatment-related .
  • Local Reactions : Injection site reactions such as pain and irritation have been noted following intramuscular administration .
  • Rare Blood Dyscrasias : Cases of transient neutropenia and eosinophilia have been reported but are uncommon .

Summary Table of Clinical Studies

StudyPopulationTreatmentDurationOutcomes
29 patientsClindamycin phosphate vs. placebo8 weeksNo statistically significant difference
358 patientsClindamycin phosphate vs. vehicle8 weeksSignificant reduction in lesions
249 patientsClindamycin + adapalene vs. vehicle12 weeksGreater reduction in lesions with combination therapy
60 patientsClindamycin phosphate vs. oral tetracycline12 weeksNo significant differences in efficacy

Eigenschaften

CAS-Nummer

24729-96-2

Molekularformel

C18H34ClN2O8PS

Molekulargewicht

505.0 g/mol

IUPAC-Name

[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9?,10-,11+,12?,13-,14+,15-,16-,18-/m1/s1

InChI-Schlüssel

UFUVLHLTWXBHGZ-KUWMELJBSA-N

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl

Isomerische SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)NC([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)C(C)Cl

Kanonische SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl

Aussehen

White to off-white solid powder.

Key on ui other cas no.

24729-96-2

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Cleocin phosphate
clindamycin phosphate
clindamycin-2-phosphate
Clindesse
Clindets

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clindamycin phosphate
Reactant of Route 2
Clindamycin phosphate
Reactant of Route 3
Clindamycin phosphate
Reactant of Route 4
Reactant of Route 4
Clindamycin phosphate
Reactant of Route 5
Clindamycin phosphate
Reactant of Route 6
Clindamycin phosphate
Customer
Q & A

Q1: What is the mechanism of action of Clindamycin Phosphate?

A1: Clindamycin Phosphate is a prodrug that is hydrolyzed to its active form, Clindamycin, in the body. Clindamycin acts as a bacteriostatic antibiotic by binding to the 50S ribosomal subunit of susceptible bacteria. [, , , , ] This binding interferes with the process of peptide chain formation during protein synthesis, ultimately inhibiting bacterial growth. [, , , , ]

Q2: What are the downstream effects of Clindamycin Phosphate's interaction with its target?

A2: By inhibiting bacterial protein synthesis, Clindamycin Phosphate effectively halts bacterial growth and proliferation. [, , , , ] This bacteriostatic effect allows the body's immune system to clear the infection.

Q3: What is the molecular formula and weight of Clindamycin Phosphate?

A3: The molecular formula of Clindamycin Phosphate is C18H34ClN2O8PS. Its molecular weight is 499.96 g/mol. [, , , ]

Q4: Is there any spectroscopic data available for Clindamycin Phosphate?

A4: Yes, several studies mention using high-performance liquid chromatography (HPLC) coupled with various detectors like UV [, , , , , , ] and mass spectrometry (MS) [, ] for identification and quantification of Clindamycin Phosphate and its related substances.

Q5: Does the type of container affect the stability of Clindamycin Phosphate solutions?

A6: Yes, one study found that while Clindamycin Phosphate remained stable for 30 days in AutoDose Infusion System bags at 4°C and 7 days at 23°C, the stability in plastic bags with Tobramycin Sulfate was limited to 14 days. [, ] This suggests the container material may play a role in long-term stability.

Q6: What strategies are employed to improve the stability of Clindamycin Phosphate formulations?

A6: Various approaches are used to enhance the stability and effectiveness of Clindamycin Phosphate formulations. These include:

  • Liposomal Encapsulation: Encapsulating Clindamycin Phosphate within liposomes can improve its stability, enhance drug delivery to the target site, and potentially reduce side effects. []
  • Addition of Antioxidants: The inclusion of antioxidants like sodium hydrogensulfite in freeze-dried powder formulations can help prevent degradation and improve stability. []
  • Use of Specific Solvents: Propylene glycol and ethanol solutions have been shown to suppress the hydrolysis of Clindamycin Phosphate, improving the stability of injectable formulations. []

Q7: How is Clindamycin Phosphate absorbed and distributed in the body?

A8: Clindamycin Phosphate is well absorbed after oral and parenteral administration, but poorly absorbed after topical or intravaginal application. [, , , ] It is widely distributed throughout the body, including bone, bile, and tissues. [, , , ]

Q8: How is Clindamycin Phosphate metabolized and excreted?

A9: Clindamycin Phosphate is primarily metabolized in the liver to both active and inactive metabolites. It is mainly excreted in bile and feces, with a small amount excreted in urine. [, , , ]

Q9: What is the efficacy of Clindamycin Phosphate in treating acne vulgaris?

A10: Several studies demonstrate the efficacy of topical Clindamycin Phosphate, often in combination with Benzoyl Peroxide, for treating acne vulgaris. [, , , , , ] Significant reductions in inflammatory and non-inflammatory lesions were observed compared to placebo.

Q10: Are there studies on the efficacy of Clindamycin Phosphate in treating other conditions?

A11: Yes, research shows that Clindamycin Phosphate is effective in treating bacterial pneumonia in children, especially those allergic to beta-lactams. [] It is also used to treat acute pelvic inflammatory disease, with intravenous or sequential treatment proving effective. []

Q11: What are the known mechanisms of resistance to Clindamycin?

A12: Resistance to Clindamycin primarily arises from modifications of the bacterial ribosomal target site, enzymatic inactivation of the drug, or active efflux of the drug from the bacterial cell. This resistance can be linked to the overuse of antibiotics, leading to the selection and spread of resistant bacterial strains. [, , ]

Q12: What are the known toxicological effects of Clindamycin Phosphate?

A13: While generally well-tolerated, Clindamycin Phosphate can cause side effects like gastrointestinal disturbances, skin rash, and allergic reactions. [, , , , ] More serious, but rare, side effects include Clostridium difficile-associated diarrhea. [, ]

Q13: What drug delivery strategies are being explored for Clindamycin Phosphate?

A14: Liposomal formulations of Clindamycin Phosphate are being investigated for their potential to enhance drug delivery to specific target sites, such as within the skin for acne treatment or to infection sites. [, ] This targeted delivery approach aims to improve drug efficacy and potentially reduce systemic side effects.

Q14: What analytical methods are used to determine the concentration of Clindamycin Phosphate in various formulations?

A15: High-performance liquid chromatography (HPLC) is widely used to determine Clindamycin Phosphate concentration. [, , , , , , , ] This technique, often coupled with UV or MS detection, provides the sensitivity and selectivity needed to quantify Clindamycin Phosphate in the presence of other components.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.